AZD0328 is a synthetic compound classified as an α7 neuronal nicotinic acetylcholine receptor (α7 nAChR) agonist. [, ] While initially investigated for its potential in treating Alzheimer's disease, AZD0328 serves as a valuable tool in preclinical research for understanding the role of α7 nAChRs in various neurological and cognitive processes. [, ] This analysis focuses solely on the scientific aspects of AZD0328, excluding any drug-related information.
The reviewed literature focuses on the metabolic pathways of AZD0328 rather than specific chemical reactions it undergoes. [, ] In vitro metabolism studies reveal AZD0328 undergoes N-oxidation, N-glucuronidation, hydroxylation, and pyridine N-methylation. [] These reactions are primarily catalyzed by enzymes like CYP2D6, CYP3A4/5, FMO1, FMO3, and UGTs. [, ]
AZD0328 exerts its effects by selectively binding to and activating α7 nAChRs. [, ] Activation of these receptors, primarily located in the brain, modulates neurotransmitter release, impacting various cognitive functions. [, ] For instance, AZD0328 has been shown to enhance cortical dopamine release, which plays a crucial role in learning and attention. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8